Cas no 850935-93-2 (4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide)

4-Bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a specialized organic compound featuring a sulfamoyl benzamide core functionalized with cyanoethyl and cyclopropyl-oxadiazole moieties. Its molecular structure combines electrophilic and nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical research. The presence of the sulfamoyl group enhances binding affinity to biological targets, while the oxadiazole ring contributes to metabolic stability. The cyanoethyl substituents offer additional sites for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, including potential enzyme inhibitors or receptor modulators, due to its balanced polarity and structural rigidity. Suitable for controlled reactions under mild conditions.
4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide structure
850935-93-2 structure
Product Name:4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
CAS No:850935-93-2
MF:C18H18N6O4S
MW:414.438321590424
CID:6363686
PubChem ID:2155610
Update Time:2025-05-21

4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
    • AKOS024585685
    • 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
    • F0593-0069
    • 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
    • 850935-93-2
    • Benzamide, 4-[[bis(2-cyanoethyl)amino]sulfonyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-
    • Inchi: 1S/C18H18N6O4S/c19-9-1-11-24(12-2-10-20)29(26,27)15-7-5-13(6-8-15)16(25)21-18-23-22-17(28-18)14-3-4-14/h5-8,14H,1-4,11-12H2,(H,21,23,25)
    • InChI Key: VSLXTCPCDWWOCN-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2CC2)O1)(=O)C1=CC=C(S(N(CCC#N)CCC#N)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 414.11102425g/mol
  • Monoisotopic Mass: 414.11102425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 762
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 161Ų

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Predicted)
  • pka: 9.92±0.70(Predicted)

4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Pricemore >>

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Additional information on 4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

4-Bis(2-Cyanoethyl)Sulfamoyl-N-(5-Cyclopropyl-1,3,4-Oxadiazol-2-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No 850935-93-2, known as 4-bis(2-cyanoethyl)sulfamoyl-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfamoyl group with a benzamide moiety and a 1,3,4-oxadiazole ring. The presence of the cyclopropyl group further enhances its chemical versatility and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery and material synthesis. The sulfamoyl group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in the design of bioactive molecules. Additionally, the benzamide moiety contributes to the compound's stability and solubility properties. The 1,3,4-oxadiazole ring is a heterocyclic structure that is often associated with antimicrobial and antitumor activities, making this compound a promising candidate for pharmacological applications.

One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations. Researchers have explored its reactivity under different conditions, revealing its potential as an intermediate in the synthesis of more complex molecules. For instance, the cyanoethyl groups attached to the sulfamoyl moiety can serve as reactive sites for nucleophilic substitutions or additions, enabling the creation of derivatives with tailored functionalities.

In terms of applications, this compound has shown promise in the field of polymer chemistry. Its ability to form stable covalent bonds with other monomers makes it a potential building block for advanced polymeric materials. Furthermore, the presence of electron-withdrawing groups like cyanoethyl and oxadiazole enhances the thermal stability and mechanical properties of polymers derived from this compound.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the molecule plays a crucial role in determining its electronic properties. This understanding has paved the way for more efficient synthetic strategies and improved control over the compound's physical properties.

Another area where this compound has garnered attention is in catalysis. The oxadiazole ring has been shown to act as a Lewis base catalyst in certain reactions, facilitating the formation of carbon-carbon bonds. This property opens up new possibilities for its use in asymmetric catalysis and green chemistry applications.

Despite its numerous advantages, there are challenges associated with the synthesis and handling of this compound. Its sensitivity to moisture and light necessitates careful storage conditions. Additionally, optimizing reaction conditions to achieve high yields remains an area requiring further investigation.

In conclusion, CAS No 850935-93-2 represents a versatile and intriguing molecule with wide-ranging applications in chemistry and materials science. Its unique structure and reactivity make it a valuable tool for researchers exploring new frontiers in drug discovery, polymer synthesis, and catalysis. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern chemical science.

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